molecular formula C18H19ClO4 B14362348 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid CAS No. 95777-97-2

2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid

Cat. No.: B14362348
CAS No.: 95777-97-2
M. Wt: 334.8 g/mol
InChI Key: KKUQIJYONSKVRB-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)(hydroxy)methyl]phenol. This intermediate is then reacted with 2-methylbutanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(4-chlorophenyl)(oxo)methyl]phenoxy-2-methylbutanoic acid.

    Reduction: Formation of 2-{4-[(phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.

    Substitution: Formation of 2-{4-[(4-substituted phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.

Scientific Research Applications

2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A compound with a similar structure but different functional groups.

    2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Another structurally related compound with different substituents.

Uniqueness

2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

95777-97-2

Molecular Formula

C18H19ClO4

Molecular Weight

334.8 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C18H19ClO4/c1-3-18(2,17(21)22)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,16,20H,3H2,1-2H3,(H,21,22)

InChI Key

KKUQIJYONSKVRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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